molecular formula C24H40NaO4 B10830414 Ursodeoxycholic acid sodium

Ursodeoxycholic acid sodium

Cat. No.: B10830414
M. Wt: 415.6 g/mol
InChI Key: DOVZGADDWOFQEZ-FUXQPCDDSA-N
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Description

Ursodeoxycholic acid sodium, a sodium salt form of ursodeoxycholic acid, is a bile acid derivative used primarily in the treatment of liver diseases. Ursodeoxycholic acid is a naturally occurring bile acid found in small quantities in human bile and is more abundant in the bile of certain animals, such as bears. It is known for its ability to dissolve gallstones and improve liver function by reducing the concentration of toxic bile acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. One common method involves the epimerization of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. This enzymatic process converts chenodeoxycholic acid to ursodeoxycholic acid under specific conditions .

Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding ursodeoxycholic acid with a moderate yield . Another method includes catalytic hydrogenation using Raney nickel as a catalyst, which provides a higher yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid sodium undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of ursodeoxycholic acid, which can be further utilized in different applications.

Scientific Research Applications

Ursodeoxycholic acid sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chenodeoxycholic Acid: A primary bile acid that can be converted to ursodeoxycholic acid.

    Cholic Acid: Another primary bile acid with different therapeutic uses.

    Taurocholic Acid: A bile acid conjugate with taurine, used in different medical applications.

Uniqueness: Ursodeoxycholic acid sodium is unique due to its higher hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . This makes it particularly effective in treating liver diseases and dissolving gallstones with fewer side effects.

Properties

Molecular Formula

C24H40NaO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

DOVZGADDWOFQEZ-FUXQPCDDSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na]

Origin of Product

United States

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